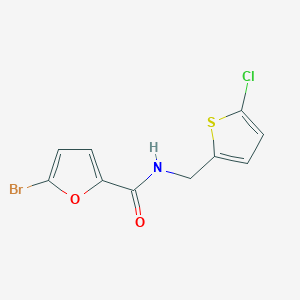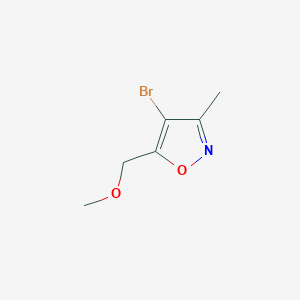
4-Bromo-5-(methoxymethyl)-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(methoxymethyl)-3-methylisoxazole is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a methyl group attached to an isoxazole ring. The molecular formula of this compound is C7H8BrNO2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methoxymethyl)-3-methylisoxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylisoxazole and bromine.
Bromination: The bromination of 3-methylisoxazole is carried out using bromine or a bromine source under controlled conditions to introduce the bromine atom at the 4-position of the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-5-(methoxymethyl)-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-5-(methoxymethyl)-3-methylisoxazole, while coupling reactions can produce various biaryl compounds.
科学的研究の応用
4-Bromo-5-(methoxymethyl)-3-methylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-5-(methoxymethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Bromo-5-(methoxymethyl)-3-methyl-1H-pyrazole: This compound shares a similar structure but has a pyrazole ring instead of an isoxazole ring.
4-Bromo-5-(methoxymethyl)-1-methyl-1H-pyrazole: Another similar compound with a pyrazole ring and a different substitution pattern.
Uniqueness
4-Bromo-5-(methoxymethyl)-3-methylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to its pyrazole analogs. The presence of the isoxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C6H8BrNO2 |
|---|---|
分子量 |
206.04 g/mol |
IUPAC名 |
4-bromo-5-(methoxymethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)10-8-4/h3H2,1-2H3 |
InChIキー |
YKIKYWLLLZOUIO-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1Br)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
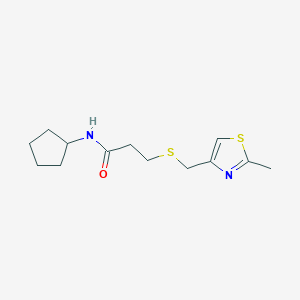
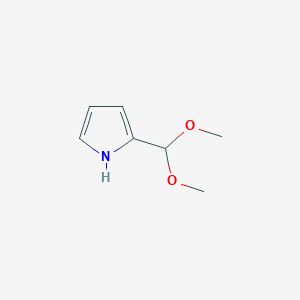
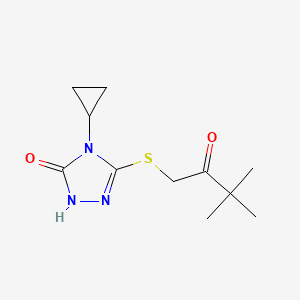
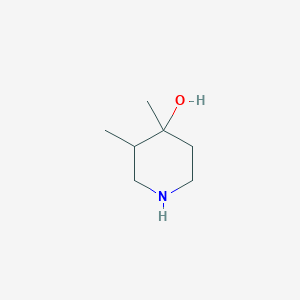

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
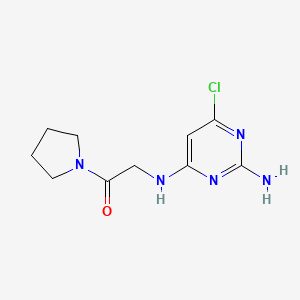

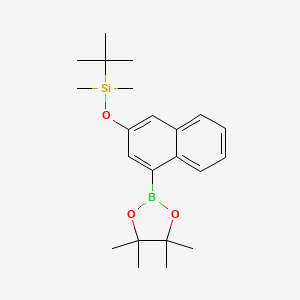
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)

